(1Z)-2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide
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Overview
Description
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group and a dimethylphenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and dimethylphenyl intermediates. These intermediates are then subjected to a series of reactions, including amidation and esterification, under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the dimethylphenyl group.
3,4-Dimethylphenyl derivatives: Compounds with similar dimethylphenyl groups but different substituents.
Uniqueness
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide is unique due to its specific combination of dichlorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-10-3-4-13(7-11(10)2)17(22)23-21-16(20)8-12-5-6-14(18)9-15(12)19/h3-7,9H,8H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLBYTUVIVPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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